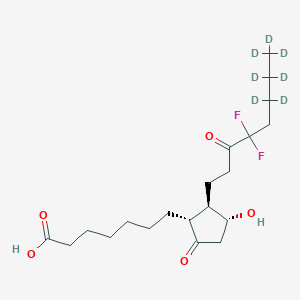
Jak2/stat3-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jak2/stat3-IN-1 is a small molecule inhibitor that targets the Janus kinase 2 (Jak2) and signal transducer and activator of transcription 3 (Stat3) signaling pathways. These pathways play crucial roles in various cellular processes, including cell growth, differentiation, and immune response. Dysregulation of Jak2 and Stat3 has been implicated in numerous diseases, including cancers and inflammatory disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Jak2/stat3-IN-1 typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure, followed by functional group modifications to enhance specificity and potency. Common synthetic routes involve:
Formation of the Core Structure: This step often involves cyclization reactions under controlled conditions.
Functional Group Modifications: Introduction of various functional groups to improve binding affinity and selectivity. This may involve reactions such as alkylation, acylation, and halogenation.
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This often involves:
Optimization of Reaction Parameters: Temperature, pressure, and solvent conditions are optimized to maximize yield.
Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization are employed to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Jak2/stat3-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, enhancing its activity.
Substitution: Substitution reactions, such as halogenation, can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
Jak2/stat3-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used as a tool compound to study the Jak2/Stat3 signaling pathway.
Biology: Employed in cell-based assays to investigate the role of Jak2/Stat3 in cellular processes.
Medicine: Explored as a potential therapeutic agent for treating cancers and inflammatory diseases.
Industry: Utilized in the development of new drugs targeting the Jak2/Stat3 pathway.
Wirkmechanismus
Jak2/stat3-IN-1 exerts its effects by inhibiting the activity of Jak2 and Stat3 . The compound binds to the active sites of Jak2 and Stat3, preventing their phosphorylation and subsequent activation. This inhibition disrupts the signaling cascade, leading to reduced expression of target genes involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Jak2/stat3-IN-1 is unique in its dual inhibition of both Jak2 and Stat3, which distinguishes it from other inhibitors that target only one of these proteins . Similar compounds include:
Tofacitinib: Primarily inhibits Jak3 but also affects Jak2.
Ruxolitinib: Selectively inhibits Jak1 and Jak2.
FLLL32: Specifically inhibits Stat3 while retaining Stat1-mediated signal transduction.
These compounds vary in their specificity and therapeutic applications, with this compound offering a broader range of inhibition.
Eigenschaften
Molekularformel |
C34H35BrF3N5O2 |
|---|---|
Molekulargewicht |
682.6 g/mol |
IUPAC-Name |
(3S)-3-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-5-bromoindol-3-yl]-5-[4-(trifluoromethyl)phenyl]-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C34H35BrF3N5O2/c35-26-11-14-31-28(19-26)29(32-20-30(40-43(32)33(39)44)24-7-9-25(10-8-24)34(36,37)38)22-42(31)21-23-5-12-27(13-6-23)45-18-17-41-15-3-1-2-4-16-41/h5-14,19,22,32H,1-4,15-18,20-21H2,(H2,39,44)/t32-/m0/s1 |
InChI-Schlüssel |
ZTVCCTBSOVIZBK-YTTGMZPUSA-N |
Isomerische SMILES |
C1CCCN(CC1)CCOC2=CC=C(C=C2)CN3C=C(C4=C3C=CC(=C4)Br)[C@@H]5CC(=NN5C(=O)N)C6=CC=C(C=C6)C(F)(F)F |
Kanonische SMILES |
C1CCCN(CC1)CCOC2=CC=C(C=C2)CN3C=C(C4=C3C=CC(=C4)Br)C5CC(=NN5C(=O)N)C6=CC=C(C=C6)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



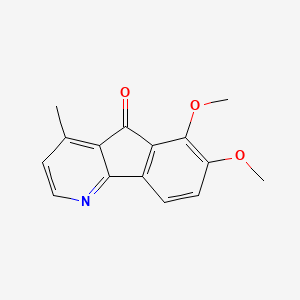
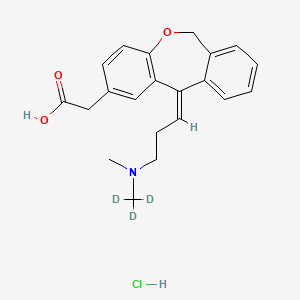
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)
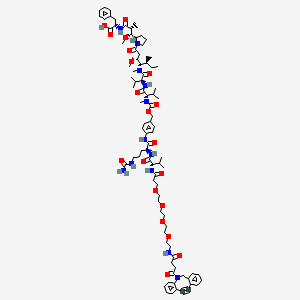
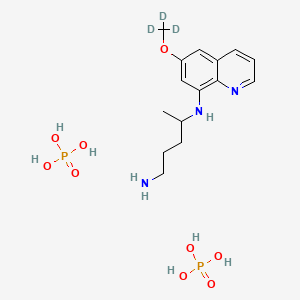
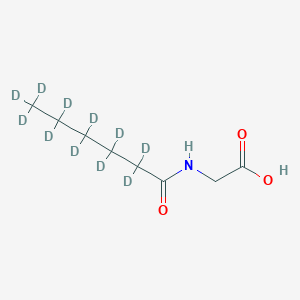
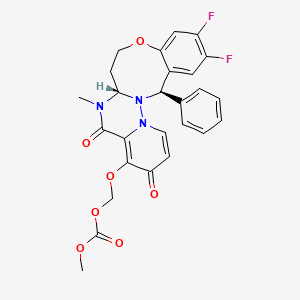
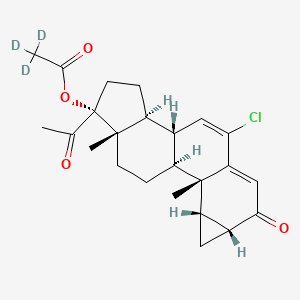
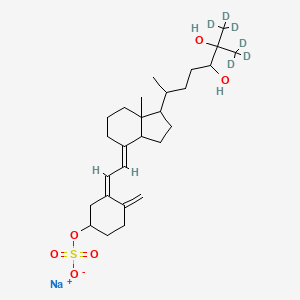
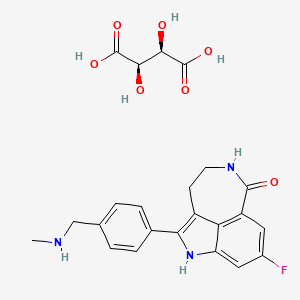
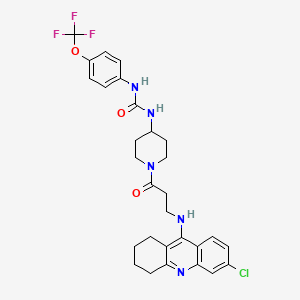
![1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone](/img/structure/B12420038.png)
